1,3-Oxazinane-2-thione is a heterocyclic compound characterized by a six-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is C₄H₇NOS, and it features a thione functional group, which is a sulfur analogue of a ketone. This compound has garnered interest in organic chemistry due to its unique structural properties and potential reactivity.
1,3-Oxazinane-2-thione and its derivatives have shown promising biological activities:
Several methods are employed for the synthesis of 1,3-oxazinane-2-thione:
The versatility of 1,3-oxazinane-2-thione allows for various applications:
Interaction studies involving 1,3-oxazinane-2-thione focus on its reactivity with biological molecules and other chemical species:
1,3-Oxazinane-2-thione shares structural similarities with several other heterocyclic compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Thiazolidine-2-thione | Five-membered ring | Contains a sulfur atom in a five-membered ring. |
| 2-Thioxoimidazolidinone | Five-membered ring | Exhibits different reactivity due to imidazole. |
| 2-Thiohydantoin | Five-membered ring | Known for its application in medicinal chemistry. |
| Tetrahydroquinoline | Six-membered ring | Exhibits different pharmacological properties. |
The uniqueness of 1,3-Oxazinane-2-thione lies in its six-membered ring structure that combines both nitrogen and sulfur atoms, providing distinct chemical reactivity and potential biological activities not found in the other compounds listed.
The most fundamental approach to synthesizing 1,3-oxazinane-2-thione involves the direct cyclization of amino alcohols with carbon disulfide under basic conditions [7]. This classical methodology represents the cornerstone of oxazinane-2-thione synthesis, providing a straightforward one-step reaction pathway that has been extensively studied and optimized over several decades [11].
The standard protocol employs 3-amino-1-propanol as the starting material, which reacts with carbon disulfide in the presence of triethylamine as a base catalyst [7]. The reaction proceeds through an initial nucleophilic attack of the amine nitrogen on the electrophilic carbon of carbon disulfide, generating a dithiocarbamate intermediate [7]. Under the basic conditions provided by triethylamine, the hydroxyl group of the aminoalcohol subsequently undergoes intramolecular nucleophilic attack, resulting in the formation of the six-membered heterocyclic ring [7].
Experimental conditions for this transformation typically involve cooling the reaction mixture to 0°C in absolute methanol, followed by the addition of carbon disulfide and triethylamine [7]. The reaction is generally complete within 30 minutes, yielding the desired 1,3-oxazinane-2-thione in moderate yields ranging from 40% to 52% [7] [11]. The relatively modest yields observed in this classical approach are attributed to competing side reactions and the inherent instability of certain intermediate species [7].
Recent optimization studies have demonstrated that the choice of solvent and base significantly influences both reaction efficiency and product purity [35]. Alternative base systems, including potassium hydroxide and sodium methoxide, have been investigated, with potassium hydroxide showing improved yields under certain conditions [35]. The reaction mechanism involves the formation of 3-hydroxypropyl carbamodithioic acid as a key intermediate, which subsequently cyclizes through intramolecular nucleophilic substitution [7].
Table 1: Optimization of Amine-Carbon Disulfide Cyclization Conditions
| Base System | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Methanol | 0°C to rt | 30 min | 40-52 |
| Potassium hydroxide | Ethanol | rt | 3 h | 63 |
| Sodium methoxide | Methanol | rt | 45 min | 48 |
| Triethylamine | Dichloromethane | 0°C | 20 min | 45 |
An alternative classical approach involves the ring expansion of thiourea derivatives to construct the 1,3-oxazinane-2-thione framework [8]. This methodology exploits the inherent reactivity of thiourea compounds toward electrophilic reagents, enabling the formation of larger heterocyclic systems through controlled ring-expansion processes [8].
The ring-expansion strategy typically begins with appropriately substituted thiourea derivatives that contain pendant hydroxyl groups positioned for intramolecular cyclization [8]. These precursors undergo thermal rearrangement or acid-catalyzed cyclization to generate the six-membered oxazinane ring system [8]. The reaction proceeds through a series of bond-forming and bond-breaking events that ultimately result in the incorporation of the sulfur atom into the thione functionality [8].
Experimental studies have demonstrated that this approach can achieve yields ranging from 60% to 85%, representing a significant improvement over the direct amine-carbon disulfide cyclization method [35]. The enhanced efficiency is attributed to the pre-organization of the thiourea starting materials, which facilitates the subsequent cyclization step [35]. Temperature control is critical for this transformation, with optimal conditions typically requiring heating to 80-120°C for periods ranging from 2 to 12 hours [35].
The mechanism of thiourea ring expansion involves initial protonation of the thiourea nitrogen, followed by nucleophilic attack from the pendant hydroxyl group [8]. This generates a cyclic intermediate that undergoes subsequent rearrangement to afford the final 1,3-oxazinane-2-thione product [8]. The reaction can be catalyzed by various Lewis acids, including zinc chloride and aluminum chloride, which facilitate the initial activation step [8].
Contemporary synthetic approaches to 1,3-oxazinane-2-thione have embraced transition metal catalysis as a powerful tool for achieving enhanced selectivity and efficiency [1] [17]. Nickel(II) complexes have emerged as particularly effective catalysts for the asymmetric synthesis of these heterocyclic scaffolds, offering unprecedented levels of stereochemical control [1] [17].
The development of chiral nickel(II) complexes bearing 2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl ligands has revolutionized the field of enantioselective oxazinane-2-thione synthesis [1]. These catalytic systems enable direct aldol reactions of N-acyl-1,3-oxazinane-2-thiones with dialkyl acetals from aromatic aldehydes, providing access to enantiomerically pure compounds with high synthetic value [1].
The optimal reaction conditions involve the use of 2-5 mol% of the chiral nickel complex in combination with trimethylsilyl trifluoromethanesulfonate and 2,6-lutidine [1]. Under these conditions, the transformation proceeds at low temperatures (0°C to room temperature) over periods of 2 to 24 hours, achieving excellent yields of 87-94% and outstanding enantioselectivities exceeding 95% [1] [17].
The versatility of this catalytic approach has been demonstrated through the successful removal of the heterocyclic scaffold under mild conditions [1]. Treatment with lithium borohydride produces enantiomerically pure alcohols in 87% yield, while reduction with diisobutylaluminum hydride at -78°C affords aldehydes in 77% yield [1]. These transformations highlight the utility of 1,3-oxazinane-2-thione as a chiral auxiliary in asymmetric synthesis [1].
Table 2: Transition Metal-Catalyzed Synthesis Results
| Catalyst System | Ligand | Yield (%) | Enantioselectivity (% ee) | Reaction Time |
|---|---|---|---|---|
| Ni(II) complex | DTBM-SEGPHOS | 87-94 | >95 | 2-24 h |
| Ni(II) complex | TolBINAP | 82-89 | 88-92 | 4-18 h |
| Pd(II) complex | BINAP | 75-83 | 78-85 | 6-24 h |
The application of microwave irradiation to the synthesis of 1,3-oxazinane-2-thione represents a significant advancement in green chemistry approaches [20] [21]. Microwave-assisted methodologies offer substantial improvements in reaction efficiency, product yields, and environmental sustainability compared to conventional thermal heating methods [20] [23].
Microwave-assisted synthesis protocols have been developed that enable the rapid formation of 1,3-oxazinane-2-thione derivatives under solvent-free conditions [20]. These methods typically employ microwave irradiation at temperatures ranging from 100°C to 150°C for reaction times of 3 to 20 minutes [20] [23]. The dramatic reduction in reaction times compared to conventional heating (from hours to minutes) represents a major practical advantage [20].
The optimization of microwave-assisted synthesis has revealed that temperature control is critical for achieving high yields and product purity [20]. Studies have demonstrated that temperatures below 55°C are optimal for oxazolidine-2-thione formation, while temperatures around 100°C are required for the synthesis of 1,3-oxazinane-2-thione derivatives [20]. The use of 3.0 equivalents of carbon disulfide has been identified as optimal, representing a reduction from the 5.0 equivalents typically required in conventional methods [20].
Environmental benefits of microwave-assisted synthesis include the elimination of organic solvents in many cases, reduced energy consumption due to shorter reaction times, and improved atom economy [24] [25]. These advantages align with contemporary green chemistry principles and make microwave-assisted methods increasingly attractive for both research and industrial applications [24].
Table 3: Microwave-Assisted Synthesis Optimization
| Temperature (°C) | Power (W) | Reaction Time | Yield (%) | Solvent |
|---|---|---|---|---|
| 125-135 | 100-125 | 15-20 min | 85-98 | Solvent-free |
| 100 | 60 | 25 min | 95 | Solvent-free |
| 80 | 100 | 5-10 min | 78-83 | Ethanol |
| 150 | 200 | 8-12 min | 91-96 | Solvent-free |
The mechanistic understanding of 1,3-oxazinane-2-thione formation has evolved significantly through detailed computational and experimental studies [7] [29] [34]. The ring formation process involves a complex series of elementary steps that must be carefully orchestrated to achieve efficient cyclization [7].
The initial step involves nucleophilic attack of the amine nitrogen on carbon disulfide, forming a zwitterionic intermediate that rapidly equilibrates to the corresponding dithiocarbamate anion under basic conditions [7] [32]. This dithiocarbamate intermediate represents a crucial branch point in the mechanism, as it can undergo various competing reactions depending on the reaction conditions [32].
The key cyclization step proceeds through intramolecular nucleophilic attack of the hydroxyl group on the electrophilic carbon center of the dithiocarbamate moiety [7]. This process is facilitated by the formation of a favorable six-membered ring, which minimizes ring strain while maximizing entropic benefits [33]. The transition state for this cyclization involves a chair-like conformation that positions the nucleophilic oxygen atom for optimal overlap with the electrophilic carbon center [33].
Computational studies using density functional theory have provided detailed insights into the energetics of ring formation [9]. The calculations reveal that the cyclization step has an activation barrier of approximately 15-20 kcal/mol, which is readily accessible under the typical reaction conditions employed [9]. The formation of the six-membered ring is thermodynamically favorable by approximately 25-30 kcal/mol compared to the open-chain dithiocarbamate precursor [9].
The final step in the mechanism involves elimination of water or other small molecules to generate the aromatic thione functionality [34]. This aromatization process provides additional thermodynamic driving force for the overall transformation and ensures that the reaction proceeds to completion under most conditions [34]. The resulting 1,3-oxazinane-2-thione product adopts a half-chair conformation in solution, as confirmed by nuclear magnetic resonance spectroscopy and X-ray crystallography [27] [29].
Table 4: Mechanistic Parameters for Ring Formation
| Process Step | Activation Energy (kcal/mol) | Thermodynamic Change (kcal/mol) | Rate-Determining |
|---|---|---|---|
| Dithiocarbamate formation | 12-15 | -8 to -12 | No |
| Intramolecular cyclization | 15-20 | -25 to -30 | Yes |
| Aromatization | 8-12 | -15 to -20 | No |
| Overall process | 15-20 | -35 to -45 | - |
The conformational analysis of 1,3-oxazinane-2-thione reveals that the molecule adopts a rigid half-chair conformation with the substituents occupying axial positions to minimize steric interactions [27] [29]. This conformational preference has important implications for the reactivity and selectivity of subsequent transformations involving the oxazinane-2-thione scaffold [29]. The thione group exhibits restricted rotation due to partial double-bond character arising from resonance with the nitrogen lone pair [29].
The thermochemical behavior of 1,3-oxazinane-2-thione reveals distinctive phase transition characteristics that are fundamental to understanding its solid-state properties and thermal stability profile. Experimental melting point determinations have established a well-defined fusion temperature range of 126-130°C [1], indicating a relatively stable crystalline structure at ambient conditions.
The enthalpy of fusion (ΔfusH) for 1,3-oxazinane-2-thione has been predicted using the Joback group contribution method, yielding a value of 14.87 kJ/mol [2]. This moderate fusion enthalpy reflects the balance between intermolecular forces in the solid state, including hydrogen bonding interactions involving the thione sulfur and ring nitrogen atoms, as well as van der Waals forces between the saturated six-membered ring systems.
Comparative analysis with structurally related compounds demonstrates that the fusion enthalpy of 1,3-oxazinane-2-thione falls within the expected range for heterocyclic thiones. For instance, 4,4,6-trimethyl-1,3-oxazinane-2-thione exhibits a higher melting point of 210-211°C [3], indicating stronger intermolecular interactions due to the additional methyl substituents and their influence on crystal packing arrangements.
The thermal behavior analysis reveals that 1,3-oxazinane-2-thione maintains structural integrity up to its melting point, with no observable phase transitions in the intermediate temperature range. This thermal stability is attributed to the aromatic character of the thione group, which provides additional stabilization through resonance effects between the sulfur and nitrogen atoms within the heterocyclic framework.
| Property | Value | Method |
|---|---|---|
| Melting Point | 126-130°C | Experimental |
| Enthalpy of Fusion | 14.87 kJ/mol | Joback Method |
| Boiling Point | 462.79 K (189.64°C) | Predicted |
| Critical Temperature | 719.64 K | Joback Method |
| Critical Pressure | 6037.30 kPa | Joback Method |
The solubility characteristics of 1,3-oxazinane-2-thione have been evaluated through both theoretical calculations and experimental observations, providing comprehensive insights into its partitioning behavior and dissolution properties across different solvent systems.
The octanol-water partition coefficient (log P) has been determined using the Crippen method, yielding a value of 0.693 [2]. This positive log P value indicates a moderate lipophilic character, suggesting preferential partitioning into organic phases while maintaining sufficient water solubility for biological applications. The calculated water solubility parameter (log₁₀ WS) of -0.71 mol/L corresponds to an approximate aqueous solubility of 0.19 mol/L, indicating moderate hydrophilicity that enables dissolution in polar solvents.
The Hansen solubility parameters for 1,3-oxazinane-2-thione have been estimated using group contribution methods, providing detailed insights into the molecular interactions governing dissolution behavior. The dispersion component (δd) reflects van der Waals forces, while the polar component (δp) accounts for dipole-dipole interactions arising from the thione group and ring heteroatoms. The hydrogen bonding component (δh) is particularly significant due to the presence of the ring nitrogen, which can participate in both hydrogen bond donation and acceptance.
Experimental solubility studies have demonstrated that 1,3-oxazinane-2-thione exhibits good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, moderate solubility in alcohols and chlorinated solvents, and limited solubility in non-polar hydrocarbon solvents. This solubility profile is consistent with the calculated partition coefficients and reflects the amphiphilic nature of the molecule.
| Solubility Parameter | Value | Method |
|---|---|---|
| log P (octanol/water) | 0.693 | Crippen Method |
| log₁₀ Water Solubility | -0.71 mol/L | Crippen Method |
| McGowan Volume | 84.26 mL/mol | McGowan Method |
| Estimated Aqueous Solubility | ~0.19 mol/L | Calculated |
The partition coefficient data indicates that 1,3-oxazinane-2-thione possesses balanced hydrophilic-lipophilic properties, making it suitable for applications requiring membrane permeability while maintaining sufficient aqueous solubility for synthetic manipulations and biological interactions.
The reactivity profile of 1,3-oxazinane-2-thione is characterized by multiple nucleophilic and electrophilic sites that enable diverse chemical transformations. The primary reactive center is the ring nitrogen atom, which serves as the predominant nucleophilic site for acetylation and acylation reactions. The thione sulfur atom functions as an electrophilic center, readily accepting nucleophilic attack from various reagents.
Nitrogen-Centered Nucleophilic Reactivity
The ring nitrogen atom in 1,3-oxazinane-2-thione exhibits enhanced nucleophilicity compared to conventional amides due to the electron-withdrawing effect of the thione group. This activation enables efficient N-acylation reactions under mild conditions. Acylation with acyl chlorides proceeds smoothly in the presence of triethylamine as a base, yielding N-acyl derivatives in 62-93% yields [4]. The reaction mechanism involves initial nucleophilic attack by the nitrogen lone pair on the acyl chloride carbonyl, followed by elimination of hydrogen chloride.
Alternative acylation protocols employ carboxylic acids in combination with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine as a nucleophilic catalyst. These conditions provide N-acyl-1,3-oxazinane-2-thiones in 68-71% yields [4], offering a complementary approach when acyl chlorides are not readily available or when milder conditions are preferred.
Thione-Centered Electrophilic Reactivity
The thione group in 1,3-oxazinane-2-thione serves as a versatile electrophilic center that undergoes nucleophilic substitution reactions with various nucleophiles. The enhanced electrophilicity of the thione carbon results from the polarization of the carbon-sulfur double bond, making it susceptible to attack by amines, alcohols, and other nucleophiles .
Nucleophilic attack at the thione center typically proceeds through a tetrahedral intermediate, followed by elimination of hydrogen sulfide to yield the corresponding substituted products. This reactivity pattern has been exploited for the synthesis of various heterocyclic derivatives and for the removal of the oxazinane-2-thione auxiliary in asymmetric synthesis applications.
| Reaction Type | Nucleophilic Site | Typical Conditions | Yield Range |
|---|---|---|---|
| Acylation with acyl chlorides | Ring nitrogen | Et₃N, CH₂Cl₂, rt | 62-93% |
| Acylation with carboxylic acids | Ring nitrogen | EDC·HCl, DMAP, CH₂Cl₂, rt | 68-71% |
| Nucleophilic substitution | Thione carbon | Various nucleophiles | Variable |
| Reduction reactions | Thione sulfur | LiBH₄, DIBAL-H | 77-87% |
Enolate Formation and α-Carbon Reactivity
N-acyl-1,3-oxazinane-2-thiones demonstrate remarkable reactivity in enolate formation, enabling asymmetric carbon-carbon bond formation reactions. The acyl group attached to the ring nitrogen activates the adjacent α-carbon toward deprotonation, facilitating enolate formation under the influence of Lewis acids such as trimethylsilyl triflate [6].
The resulting enolates exhibit high nucleophilicity and participate in direct aldol reactions with aromatic acetals in the presence of chiral nickel catalysts. These transformations proceed with excellent diastereoselectivity (dr 90:10) and high enantioselectivity (ee 99%), demonstrating the effectiveness of the oxazinane-2-thione auxiliary in asymmetric synthesis [6].
The ring-opening chemistry of 1,3-oxazinane-2-thione encompasses multiple mechanistic pathways that are influenced by reaction conditions, reagent selection, and catalyst systems. These transformations are characterized by distinct kinetic profiles and provide access to diverse linear and cyclic products.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization of 1,3-oxazinane-2-thione derivatives proceeds through a well-defined mechanism initiated by electrophilic species such as methyl triflate. The polymerization kinetics follow first-order behavior in monomer concentration, with the propagation rate constant dependent on temperature and solvent polarity [7].
The mechanism involves initial protonation of the ring nitrogen, creating a reactive intermediate that undergoes nucleophilic attack by additional monomer units. This process generates polythiourethane chains with controlled molecular weights and narrow polydispersities (Mw/Mn < 1.14) [7]. The polymerization proceeds quantitatively under optimized conditions, demonstrating the high reactivity of the heterocyclic system toward cationic initiation.
Radical Ring-Opening Copolymerization
Radical ring-opening copolymerization represents an alternative pathway for the controlled degradation of 1,3-oxazinane-2-thione derivatives. The kinetics of these reactions are influenced by the electronic properties of N-substituents, with electron-withdrawing groups enhancing the rate of radical attack on the thione center [8].
The copolymerization with N-vinylpyrrolidone proceeds with matched reactivity ratios, enabling the formation of random copolymers with controlled compositions. The resulting materials exhibit degradation behavior in the presence of nucleophiles such as sodium methoxide, with a 92% decrease in molecular weight observed after 18 hours of treatment [8].
Nucleophilic Ring-Opening Mechanisms
Direct nucleophilic ring-opening of 1,3-oxazinane-2-thione occurs through attack at the thione carbon, leading to ring cleavage and formation of linear products. The reaction kinetics are highly dependent on the nature of the nucleophile, with stronger nucleophiles exhibiting faster reaction rates and more complete conversion.
Common nucleophiles include amines, alcohols, and thiols, each providing distinct product profiles and reaction rates. The mechanism typically involves formation of a tetrahedral intermediate, followed by ring opening and elimination of the oxygen-containing fragment [9].
| Reaction Pathway | Initiator/Catalyst | Kinetic Order | Typical Conditions |
|---|---|---|---|
| Cationic polymerization | Methyl triflate | First-order in monomer | CH₂Cl₂, 30°C |
| Radical copolymerization | Radical initiators | Depends on comonomer | Thermal conditions |
| Nucleophilic ring-opening | Amines, alcohols | Second-order overall | Mild conditions |
| Alkaline hydrolysis | NaOMe | First-order in base | MeOH, 18 h |
Thermal Decomposition Pathways
Thermal decomposition of 1,3-oxazinane-2-thione occurs at elevated temperatures (>200°C) through multiple competing pathways. The primary decomposition route involves cleavage of the carbon-sulfur bond, leading to elimination of sulfur-containing fragments and formation of oxazine derivatives [10].
The decomposition kinetics exhibit Arrhenius behavior, with activation energies dependent on the substitution pattern and crystal structure of the starting material. Thermogravimetric analysis reveals distinct weight loss events corresponding to different decomposition stages, providing insights into the thermal stability limits of the heterocyclic system.